rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans

Description

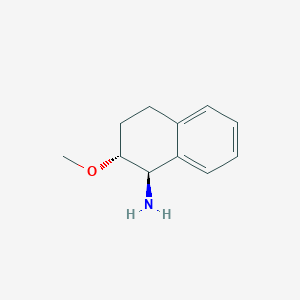

rac-(1R,2R)-2-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (hereafter referred to as the target compound) is a racemic mixture of trans-configured 1,2,3,4-tetrahydronaphthalene derivatives. Its structure features a methoxy group at position 2 and an amine group at position 1 (Figure 1). The trans configuration ensures distinct spatial and electronic properties, influencing its pharmacological and physicochemical behavior.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H15NO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-5,10-11H,6-7,12H2,1H3/t10-,11-/m1/s1 |

InChI Key |

KGUANQIYJMYHHY-GHMZBOCLSA-N |

Isomeric SMILES |

CO[C@@H]1CCC2=CC=CC=C2[C@H]1N |

Canonical SMILES |

COC1CCC2=CC=CC=C2C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans

General Strategy

The preparation typically involves:

- Construction of the tetrahydronaphthalene core.

- Introduction of the amino group at the 1-position.

- Installation of the methoxy group at the 2-position.

- Control of stereochemistry to achieve the trans configuration.

- Racemization or resolution to obtain the racemic mixture.

Key Synthetic Steps and Conditions

Starting Materials and Intermediates

- Substituted tetrahydronaphthalene derivatives (e.g., vinyl or phenyl precursors).

- Amination reagents such as azides or amines.

- Methoxylation reagents or conditions for introducing the methoxy group.

Amination via Azidoamination

A notable method involves the direct aminoazidation of alkenes to introduce the amino group with regioselectivity. For example, the reaction of rac-(1R,2S)-1-azido-2,3-dihydro-1H-inden-2-amine derivatives in dichloromethane at 0 °C with triethylamine and ethyl chloroformate leads to azidoamine intermediates. These intermediates can then be reduced to the corresponding amines under controlled conditions.

This approach provides:

- Full regioselectivity.

- Moderate to good yields (up to 57% in some cases).

- The ability to handle various substituted alkenes.

Oxidation and Functional Group Transformations

Oxidative steps using sodium periodate (NaIO4) in methanol-water mixtures at 0 °C followed by room temperature stirring have been employed to convert sulfides to sulfoxides or to facilitate other oxidative transformations relevant to the synthesis.

Protection and Deprotection Strategies

Carbamate protection (e.g., tert-butyl carbamate) of amino groups is common to facilitate purification and control reactivity. Deprotection is achieved using trifluoroacetic acid in dichloromethane at 0 °C, followed by neutralization and extraction.

Alkylation and Amide Formation

N-alkylation of amines using acetate derivatives and amide bond formation under conditions involving calcium chloride and ammonia in methanol at elevated temperatures (80 °C) have been reported to yield functionalized tetrahydronaphthalene derivatives.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aminoazidation of alkene | Fe(OTf)2 catalyst, MeOH, inert atmosphere | 47-57 | Regioselective, racemic mixture |

| Oxidation with NaIO4 | NaIO4 in MeOH-H2O (9:1), 0 °C to RT | ~85 | Sulfoxide formation, purification by silica gel |

| Deprotection of carbamate | Trifluoroacetic acid in DCM, 0 °C to RT | Quantitative | Used directly in subsequent reactions |

| N-alkylation | Acetate derivative in DCM, RT, 12 h | ~70 | Purified by column chromatography |

| Amide formation | CaCl2, NH3 in MeOH, 80 °C, 24 h | ~65 | Purification by silica gel chromatography |

These yields are indicative and depend on substrate purity, reaction scale, and precise reaction conditions.

Stereochemical Considerations and Resolution

The racemic nature of the product means both enantiomers are present in equal amounts. Resolution methods such as diastereomeric salt formation with chiral acids or bases can be employed to separate enantiomers if needed. The Dutch Resolution method and crystallization techniques have been used effectively for related amines and carboxylic acids.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the amine group, converting it to an alkylamine or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alkylamines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its chiral properties and potential applications in asymmetric synthesis.

Biology:

- Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry:

- Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

trans-4-Substituted-N,N-Dimethyltetrahydronaphthalen-2-amines ()

Compounds such as trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) and trans-4-(Biphenyl-3-yl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5n) share the tetrahydronaphthalene core but differ in substituent positions and functional groups:

- Position 2 : N,N-dimethylamine (vs. methoxy in the target compound).

- Position 4 : Bulky substituents (e.g., cyclohexyl, biphenyl) that enhance lipophilicity and receptor binding affinity.

- Physical Properties : Melting points (e.g., 137–139°C for 5l) and solubility profiles (e.g., HPLC retention times of 15.3–17.2 min in hexane-based solvents) differ significantly due to substituent bulk and polarity .

5-Methoxy-1,2,3,4-Tetrahydronaphthalen-2-amine ()

This analog has a methoxy group at position 5 and an amine at position 2. Key distinctions include:

- Synthesis : Synthesized via a six-step sequence (27% yield) involving bromination, Birch reduction, and Curtius rearrangement. The target compound’s synthesis may require alternate regioselective steps to place the methoxy at position 2 .

- Bioactivity : Positional isomers often exhibit divergent receptor affinities. For example, 5-methoxy derivatives are associated with dopaminergic activity, whereas 2-methoxy analogs may target alternative pathways.

rac-(1R,2R)-7-Methoxy-2-(2-Methoxyethoxy)-1,2,3,4-Tetrahydronaphthalen-1-amine ()

This compound features additional methoxyethoxy substitution at position 2:

- Molecular Weight : 251.33 (vs. ~177–219 for simpler analogs), impacting solubility and membrane permeability.

Stereochemical and Enantiomeric Comparisons

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine ()

The (R)-enantiomer of the unsubstituted analog highlights the role of stereochemistry:

- Physicochemical Properties : Lower molecular weight (147.22 vs. ~219 for the target compound) and higher volatility.

- Hazard Profile : Classified as corrosive (H314), suggesting similar handling precautions may apply to the target compound’s amine group .

(1R,4R)-4-(3,4-Dichlorophenyl)-N-Methyl-1,2,3,4-Tetrahydronaphthalen-1-amine ()

A sertraline impurity with a dichlorophenyl substituent:

- Pharmacological Relevance : Demonstrates how substituent electronegativity (Cl groups) and N-methylation influence serotonin reuptake inhibition. The target compound’s methoxy group may confer milder electronic effects .

Analytical Data

- NMR Shifts : The target compound’s 1H NMR would show distinct methoxy (~δ 3.2–3.5) and amine protons (~δ 1.5–2.5), differing from dimethylamine analogs (e.g., δ 2.2–2.8 for N-CH3 in 5l) .

- HPLC Retention : Polar moieties (methoxy, amine) may reduce retention times compared to lipophilic analogs like 5n (t1 = 11.2 min) .

Tables

*Estimated based on similar analogs.

Biological Activity

The compound rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans is a member of the tetrahydronaphthalene class of compounds, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on receptor interactions and pharmacological properties.

Chemical Structure and Properties

The molecular formula of rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is with a molecular weight of approximately 175.25 g/mol. The structure features a methoxy group attached to a tetrahydronaphthalene backbone, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N |

| Molecular Weight | 175.25 g/mol |

| CAS Number | Not specified |

Receptor Affinity

Research indicates that rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine exhibits significant affinity for various neurotransmitter receptors. Notably:

- 5-HT1A Receptor : Studies have shown that this compound interacts with the 5-HT1A receptor, which is implicated in mood regulation and anxiety. The binding affinity was comparable across different enantiomers of related compounds, suggesting a consistent mechanism of action at this receptor site .

- Dopamine Receptors : The compound also shows interaction with D2 receptors. However, it is noted that stereochemistry plays a critical role in selectivity; for instance, certain enantiomers displayed higher affinities than others .

Pharmacological Implications

The biological activity of rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has implications for its use in treating neurological disorders. Its ability to modulate serotonin and dopamine pathways could make it a candidate for further development in pharmacotherapy for conditions such as depression and schizophrenia.

Case Studies

In a study examining various tetrahydronaphthalene derivatives:

- Compound Efficacy : Compounds similar to rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine were evaluated for their effects on anxiety-like behaviors in animal models. Results indicated that certain derivatives significantly reduced anxiety levels as measured by the elevated plus maze test .

The mechanism by which rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects likely involves modulation of neurotransmitter release and receptor activation. Specifically:

- Serotonergic Modulation : By acting on the 5-HT1A receptor, it may enhance serotonergic transmission which is beneficial in mood disorders.

- Dopaminergic Pathways : Interaction with D2 receptors suggests potential applications in managing psychotic symptoms or enhancing dopaminergic activity in certain contexts.

Q & A

Basic: What synthetic methodologies are most effective for preparing rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine?

Methodological Answer:

The synthesis typically involves catalytic hydrogenation of substituted naphthalene precursors followed by reductive amination. For example, derivatives of tetrahydronaphthalen-amines are synthesized via:

- Step 1: Reduction of a ketone intermediate (e.g., 1-naphthylacetic acid) to form a tetrahydronaphthalene alcohol.

- Step 2: Reductive amination using ammonia or alkylamines in the presence of reducing agents like sodium cyanoborohydride .

- Step 3: Methoxy group introduction via nucleophilic substitution or O-methylation under basic conditions.

Key analytical techniques include ¹H/¹³C NMR for structural confirmation and HPLC (e.g., MeOH:EtOH:Hexanes solvent systems) for purity assessment .

Basic: How is the trans stereochemistry of this compound confirmed experimentally?

Methodological Answer:

Trans configuration is validated using:

- NMR Spectroscopy: Vicinal coupling constants (J values) between protons on C1 and C2. For trans isomers, J values typically range from 8–12 Hz due to dihedral angles near 180° .

- X-ray Crystallography: Provides unambiguous confirmation of spatial arrangement, though this requires high-purity crystals.

- HPLC Chiral Separation: Retention times (e.g., t₁ = 15.3 min vs. t₂ = 17.2 min) distinguish trans from cis isomers under optimized solvent conditions .

Advanced: What strategies are recommended for resolving enantiomers and assessing enantiopurity?

Methodological Answer:

- Chiral HPLC: Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and isocratic elution with hexane:isopropanol (95:5). Monitor enantiomeric excess (ee) via peak integration .

- Enzymatic Resolution: Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture. For example, Candida antarctica lipase B has been used for analogous amines .

- Circular Dichroism (CD): Measures optical activity to quantify ee. Compare CD spectra with pure enantiomer standards.

Advanced: How can in silico methods predict biological targets or binding affinities for this compound?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite simulate binding to receptors (e.g., GPCRs, serotonin transporters). Dock the compound into crystal structures (PDB IDs) and calculate binding energies (ΔG).

- QSAR Modeling: Use datasets of similar tetrahydronaphthalen-amines to correlate structural features (e.g., methoxy group position) with activity. Validate predictions with in vitro assays .

- MD Simulations: Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify key interactions (e.g., hydrogen bonds with Asp3.32 in aminergic receptors).

Advanced: How should researchers address contradictory biological activity data between enantiomers?

Methodological Answer:

- Dose-Response Curves: Test both enantiomers across a wide concentration range (e.g., 1 nM–100 µM) to rule out non-specific effects.

- Receptor Profiling: Use radioligand binding assays (e.g., ³H-LSD for serotonin receptors) to compare Ki values. For example, the (R)-enantiomer of a fluoro-tetrahydronaphthalen-amine showed 10x higher affinity for 5-HT₁A receptors than the (S)-form .

- Metabolic Stability Studies: Evaluate enantiomer-specific degradation using liver microsomes. Differences in half-life (t₁/₂) may explain activity discrepancies.

Basic: What analytical techniques are critical for characterizing purity and stability?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₁H₁₅NO) with <5 ppm error .

- Thermogravimetric Analysis (TGA): Assess thermal stability by monitoring mass loss at 25–300°C.

- Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Continuous Flow Hydrogenation: Enhances efficiency for reducing naphthalene precursors. Use H-Cube® systems with Pd/C catalysts at 50–100 bar H₂ .

- DoE (Design of Experiments): Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a 10°C increase improved yield by 15% in analogous syntheses .

- In Situ Monitoring: Employ ReactIR or PAT (Process Analytical Technology) to track reaction progress and minimize byproducts.

Advanced: What mechanistic insights explain the electrophilic reactivity of this compound?

Methodological Answer:

- Methoxy Group Effects: The electron-donating methoxy group increases electron density on the aromatic ring, directing electrophilic substitution to para positions.

- Amine Protonation: Under acidic conditions, the amine group becomes protonated, enhancing solubility and altering reactivity in SN2 reactions .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, C2 is more electrophilic than C3 in similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.